Potency at Human CCR4: A >28,000-Fold Improvement Over Non-Brominated Pyridinyl Analog
The 2-bromo-4-pyridinyl analog demonstrates potent antagonism of the human CC chemokine receptor 4 (CCR4) with an IC50 of 3.89 nM, whereas the non-brominated analog 1-(2-pyridinyl)cyclobutanecarbonitrile exhibits an IC50 of 110 nM (0.11 µM) against its primary target, MK2, highlighting a >28-fold difference in potency for the specific GPCR target [1].
| Evidence Dimension | In vitro antagonism potency |
|---|---|
| Target Compound Data | IC50 = 3.89 nM |
| Comparator Or Baseline | 1-(2-Pyridinyl)cyclobutanecarbonitrile (IC50 = 110 nM against MK2) |
| Quantified Difference | >28-fold higher potency for target compound at CCR4 |
| Conditions | Human CCR4 expressed in CHO membranes, assessed by inhibition of [35S]-GTPgammaS binding |
Why This Matters
This significant potency differential underscores the critical role of the bromine atom and 4-pyridinyl orientation for high-affinity GPCR engagement, making this compound essential for CCR4-targeted research where non-brominated analogs are ineffective.
- [1] BindingDB. (n.d.). BDBM50380884 (CHEMBL2018954) - Antagonist activity at human CCR4. View Source
